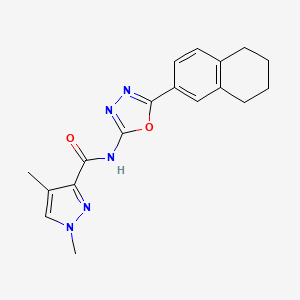

1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide

説明

特性

IUPAC Name |

1,4-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-11-10-23(2)22-15(11)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)9-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLFCYFHWMVJHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1,4-Dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS Number: 1206995-90-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of the oxadiazole moiety in its structure suggests possible applications in various therapeutic areas, particularly in cancer treatment and inflammation modulation. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 337.4 g/mol. The structure features a pyrazole ring, an oxadiazole group, and a tetrahydronaphthalene moiety which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₅O₂ |

| Molecular Weight | 337.4 g/mol |

| CAS Number | 1206995-90-5 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrazole scaffolds. For instance, a series of oxadiazoles were evaluated for their cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to the target compound exhibited significant inhibition of matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis. Specifically, compounds demonstrated IC50 values comparable to standard chemotherapeutics like cisplatin in lung adenocarcinoma models .

Case Study: MMP Inhibition

- Compound Tested : Oxadiazole derivatives

- Cell Lines : A549 (lung adenocarcinoma), C6 (glioma)

- IC50 Values : Ranged from 0.128 mM to 0.157 mM for effective analogs.

This suggests that the compound's structural components may contribute similarly to anticancer mechanisms.

Anti-inflammatory Effects

The oxadiazole scaffold has also been associated with anti-inflammatory properties. A study focused on the inhibition of cyclic adenosine monophosphate (cAMP) production by adenylyl cyclase (AC) isoforms indicated that oxadiazole-containing compounds could modulate inflammatory pathways effectively. The inhibition of AC1 and AC8 was linked to reduced inflammatory pain responses in animal models .

Research Findings on Inflammation

- Mechanism : Inhibition of Ca²⁺/calmodulin-stimulated cAMP production.

- Animal Models : Mouse models showed reduced inflammatory pain with prioritized analogs exhibiting an IC50 of approximately 3.4 μM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide. Modifications to the oxadiazole and pyrazole rings can significantly influence potency and selectivity against specific biological targets.

Key Structural Features

- Oxadiazole Ring : Enhances interaction with protein targets involved in cancer progression.

- Pyrazole Moiety : Contributes to anticancer activity through MMP inhibition.

- Tetrahydronaphthalene Group : May aid in enhancing lipophilicity and cellular uptake.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer applications. The oxadiazole moiety has been linked to significant biological activity, particularly against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit notable cytotoxicity against several cancer types. For example, compounds with similar structural features have shown percent growth inhibitions (PGIs) of over 70% against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .

- Mechanism of Action : The mechanism through which this compound exerts its effects may involve the induction of apoptosis and the inhibition of cell proliferation pathways. Research indicates that it may interact with specific molecular targets involved in cancer progression .

- Structure–Activity Relationship (SAR) : The structural modifications on the oxadiazole and pyrazole rings are crucial for enhancing the anticancer activity. Variations in substituents can lead to different levels of bioactivity, making SAR studies essential for drug development .

Other Biological Activities

Beyond anticancer properties, this compound may also possess anti-inflammatory and antimicrobial activities. Preliminary studies suggest that derivatives could inhibit certain inflammatory pathways and show effectiveness against specific bacterial strains.

Synthesis of Novel Materials

The unique structure of 1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide allows it to be used as a precursor for synthesizing new materials with tailored properties. For example:

- Polymer Chemistry : This compound can be incorporated into polymer matrices to enhance thermal stability or mechanical strength. Its incorporation into polymers may lead to materials with improved performance characteristics for industrial applications.

- Electrochemical Applications : The redox-active nature of the compound suggests potential use in electrochemical devices. Studies are ongoing to evaluate its effectiveness as a redox shuttle or in energy storage systems .

Case Studies

類似化合物との比較

Key differences :

- compounds use pre-formed pyrazole intermediates (e.g., 1a–1d) coupled to aryl-substituted amines.

- The target compound requires synthesis of the oxadiazole-tetrahydronaphthalene intermediate, adding complexity.

Physicochemical and Analytical Data

The tetrahydronaphthalene group in the target compound would likely downfield-shift aromatic protons in NMR compared to simpler aryl groups in 3a–3p.

Q & A

Q. What are the established synthetic routes for 1,4-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a substituted 1,3,4-oxadiazole. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) facilitates nucleophilic substitution or condensation reactions . Key parameters include temperature control (room temperature for intermediates, reflux for cyclization), stoichiometric ratios (1:1.2 molar excess of alkylating agents), and purification via column chromatography. Optimization studies often employ Design of Experiments (DoE) to assess solvent polarity, catalyst efficiency, and reaction time .

Q. How is the structural characterization of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in tetrahydronaphthalene at δ ~6.8–7.2 ppm) .

- IR Spectroscopy : Identifies functional groups (amide C=O stretch ~1650–1700 cm⁻¹, oxadiazole ring vibrations ~1250–1300 cm⁻¹) .

- Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., HRMS m/z calculated for C₂₀H₂₀N₄O₂: 372.16; observed: 372.15) .

Q. What key functional groups influence the compound’s reactivity and stability?

- Methodological Answer :

- The 1,3,4-oxadiazole ring is electron-deficient, making it susceptible to nucleophilic attack, while the tetrahydronaphthalene moiety enhances lipophilicity and π-π stacking potential .

- The amide linker between pyrazole and oxadiazole can undergo hydrolysis under acidic/basic conditions, necessitating stability studies in varying pH buffers. Accelerated degradation studies (e.g., 40°C/75% RH) assess shelf life .

Advanced Research Questions

Q. How can computational methods streamline reaction design and predict biological activity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models optimize transition states for cyclization steps, reducing trial-and-error in synthesis .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, kinases). For example, the oxadiazole ring may form hydrogen bonds with catalytic residues, as seen in similar compounds .

- PASS Program : Predicts bioactivity spectra (e.g., anti-inflammatory, anticancer) based on structural analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values under standardized assay conditions (e.g., cell line: HEK293 vs. HeLa).

- Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends in potency/selectivity .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on pyrazole) and assess changes in IC₅₀ values .

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity. For example, bulky substituents on tetrahydronaphthalene may enhance hydrophobic interactions .

- Free-Wilson Analysis : Quantifies contributions of individual substituents to overall activity .

Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .

- DoE for Scale-Up : Optimize parameters like residence time, catalyst loading, and solvent recycling.

- In-Line Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Q. How can researchers address solubility challenges in in vitro/in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test DMSO/PEG-400 mixtures for in vitro assays; Cremophor EL for in vivo formulations.

- Amorphous Solid Dispersions : Enhance bioavailability via spray drying with polymers (HPMC-AS, PVPVA64) .

- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) while balancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。